Cas no 2097966-04-4 (4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine)

4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 2097966-04-4
- AKOS026714859
- F1967-4243
- 4-(cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine
- 4-(cyclopropylmethyl)-2-methyl-6-piperazin-1-ylpyrimidine
- Pyrimidine, 4-(cyclopropylmethyl)-2-methyl-6-(1-piperazinyl)-
- 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine
-
- Inchi: 1S/C13H20N4/c1-10-15-12(8-11-2-3-11)9-13(16-10)17-6-4-14-5-7-17/h9,11,14H,2-8H2,1H3
- InChI Key: KPUNKLSXMIXYAQ-UHFFFAOYSA-N
- SMILES: N1(C2=CC(CC3CC3)=NC(C)=N2)CCNCC1
Computed Properties
- Exact Mass: 232.16879665g/mol
- Monoisotopic Mass: 232.16879665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 248
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 41Ų
Experimental Properties
- Density: 1.146±0.06 g/cm3(Predicted)
- Boiling Point: 403.3±40.0 °C(Predicted)
- pka: 8.38±0.10(Predicted)
4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C245171-1g |
4-(cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine |
2097966-04-4 | 1g |
$ 570.00 | 2022-04-01 | ||
Life Chemicals | F1967-4243-0.5g |
4-(cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine |
2097966-04-4 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
TRC | C245171-100mg |
4-(cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine |
2097966-04-4 | 100mg |
$ 95.00 | 2022-04-01 | ||
TRC | C245171-500mg |
4-(cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine |
2097966-04-4 | 500mg |
$ 365.00 | 2022-04-01 | ||
Life Chemicals | F1967-4243-1g |
4-(cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine |
2097966-04-4 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F1967-4243-2.5g |
4-(cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine |
2097966-04-4 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F1967-4243-5g |
4-(cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine |
2097966-04-4 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
Life Chemicals | F1967-4243-0.25g |
4-(cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine |
2097966-04-4 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-4243-10g |
4-(cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine |
2097966-04-4 | 95%+ | 10g |
$2675.0 | 2023-09-06 |
4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine Related Literature
-
Taeil Shin,Minjun Kim,Younjae Jung,Sung June Cho,Hyunwoo Kim,Hyunjoon Song Chem. Commun., 2020,56, 14404-14407
-
Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117
-
Katharina Hunger,Laura Buschhaus,Nadine Schmeling,Claudia Staudt,Anna Pfeifer,Karl Kleinermanns Phys. Chem. Chem. Phys., 2012,14, 4538-4547
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
Additional information on 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine
Professional Introduction to 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS No. 2097966-04-4)
4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine, identified by its CAS number 2097966-04-4, is a significant compound in the realm of pharmaceutical chemistry. This pyrimidine derivative has garnered considerable attention due to its structural uniqueness and potential applications in drug development. The compound’s molecular framework, featuring a cyclopropylmethyl group and a piperazine moiety, makes it a promising candidate for further exploration in medicinal chemistry.
The structural features of 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine contribute to its versatile biological activity. The cyclopropylmethyl group introduces steric hindrance, which can influence the compound’s interactions with biological targets, while the piperazine ring is well-known for its ability to enhance binding affinity and selectivity. These characteristics make the compound an attractive scaffold for designing novel therapeutic agents.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various disease pathways. Pyrimidine derivatives, in particular, have shown promise in this regard due to their broad spectrum of biological activities. The presence of both the cyclopropylmethyl and piperazine groups in 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine suggests that it may exhibit inhibitory effects on enzymes and receptors involved in metabolic disorders, cancer, and neurodegenerative diseases.
Recent studies have highlighted the importance of structural diversity in drug discovery. Compounds with unique structural motifs are often more likely to elicit novel pharmacological effects. The cyclopropylmethyl-pyrimidine-piperazine scaffold of 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine aligns well with this principle, offering a distinct chemical profile that may differentiate it from existing drugs on the market.
The synthesis of 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic approaches not only enhance yield but also improve the overall purity of the final product.
The pharmacological potential of 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine has been explored in several preclinical studies. These investigations have revealed promising results regarding its ability to modulate key biological pathways. For instance, preliminary data suggest that the compound may interact with enzymes involved in glucose metabolism, potentially making it a valuable tool for studying metabolic disorders.
In addition to its metabolic-related activities, 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine has shown potential in oncology research. Its structural features are reminiscent of known kinase inhibitors, which are widely used in cancer therapy. Further studies are warranted to evaluate its efficacy against various cancer cell lines and to identify potential mechanisms of action.
The development of novel drug candidates is a complex process that requires extensive characterization at multiple levels. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are essential for confirming the identity and purity of 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine. These methods provide detailed insights into the compound’s molecular structure and help ensure its suitability for further pharmacological testing.
The future prospects of 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine are promising, given its unique structural features and potential biological activities. Continued research efforts are needed to fully elucidate its pharmacological profile and explore new therapeutic applications. Collaborative initiatives between academic researchers and pharmaceutical companies could accelerate the translation of this compound from bench to bedside.
In conclusion, 4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine (CAS No. 2097966-04-4) represents a significant advancement in pharmaceutical chemistry. Its distinctive molecular architecture and potential biological activities position it as a valuable candidate for further investigation in drug development. As research progresses, this compound is expected to contribute significantly to our understanding of disease mechanisms and the discovery of novel therapeutic agents.
2097966-04-4 (4-(Cyclopropylmethyl)-2-methyl-6-(piperazin-1-yl)pyrimidine) Related Products
- 1805335-35-6(3-Amino-2-(difluoromethyl)-6-(trifluoromethyl)pyridine-4-carboxaldehyde)
- 872724-33-9(N'-{3-(2,5-dimethylbenzenesulfonyl)-1,3-oxazinan-2-ylmethyl}-N-(3-hydroxypropyl)ethanediamide)
- 2172444-20-9(1-{[1-(4-chloro-2-methylphenyl)-1H-pyrazol-5-yl]sulfonyl}piperazine)
- 1805144-04-0(2-Amino-3-(aminomethyl)-4-(difluoromethyl)pyridine-6-methanol)
- 1369347-14-7(2-1-(propan-2-yl)cyclopropylethan-1-amine)
- 1848457-42-0((1R,2R)-2-Fluoro-N-(1-methoxypropan-2-yl)cyclohexan-1-amine)
- 1261814-79-2(5,2',4',5'-Tetrachlorobiphenyl-2-acetonitrile)
- 1147389-29-4(6-chloro-N-(5-methyl-1,2-oxazol-3-yl)-N-[(2-phenyl-1,3-oxazol-4-yl)methyl]pyridine-3-sulfonamide)
- 1804705-35-8(5-Chloro-3-(difluoromethyl)pyridine-2-acetonitrile)
- 1806890-31-2(3-Amino-6-(difluoromethyl)-2-nitro-4-(trifluoromethyl)pyridine)



